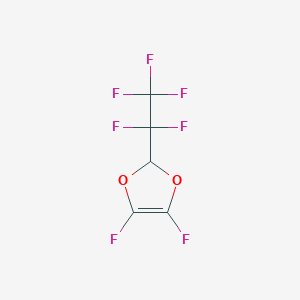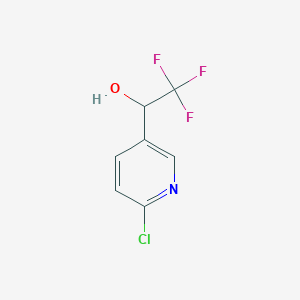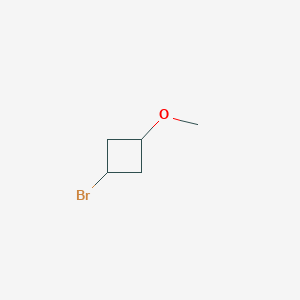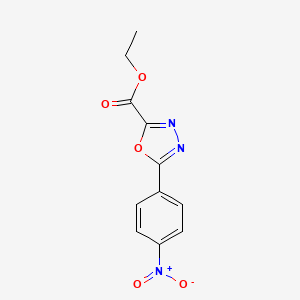
(4S,5S)-4-hydroxy-5-methylpyrrolidin-2-one
Vue d'ensemble
Description
(4S,5S)-4-hydroxy-5-methylpyrrolidin-2-one is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a hydroxyl group and a methyl group attached to a pyrrolidinone ring. The stereochemistry of the compound, indicated by the (4S,5S) configuration, plays a crucial role in its reactivity and interactions with other molecules.
Mécanisme D'action
Target of Action
Related compounds have been found to interact with enzymes such as6,7-dimethyl-8-ribityllumazine synthase .
Biochemical Pathways
Related compounds such as trans-4-hydroxy-l-proline are known to be catabolized via thetrans-4-hydroxy-l-proline oxidase and l-amino acid oxidase pathways in animals . These pathways involve the mitochondria, cytosol, and peroxisome .
Pharmacokinetics
A related compound, (4s,5s)-4-hydroxy-3,5-dimethoxy-cyclohex-2-enone (hde), was found to be rapidly absorbed into mouse plasma, reaching a maximum concentration at 30 min . The area under the plasma HDE concentration-time curves for the studied organs were as follows: spleen > liver > lung > kidney > muscle > thymus > heart > brain .
Result of Action
A related compound, hde, was found to inhibit the proliferation of hepg2 cells . Increasing HDE concentrations significantly increased apoptosis rate in a dose-dependent manner . HDE also inhibited tumour growth up to 69% .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-4-hydroxy-5-methylpyrrolidin-2-one can be achieved through several methods. One common approach involves the reduction of the corresponding diketone using selective reducing agents such as L-Selectride. This method provides high yields and diastereoselectivity under mild conditions .
Industrial Production Methods
Industrial production of this compound often involves optimized synthetic routes that ensure high purity and yield. These methods may include the use of catalytic hydrogenation or enzymatic reduction processes, which are scalable and cost-effective for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(4S,5S)-4-hydroxy-5-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce various alcohol derivatives.
Applications De Recherche Scientifique
(4S,5S)-4-hydroxy-5-methylpyrrolidin-2-one has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Medicine: It has potential therapeutic applications due to its biological activity and is studied for its role in drug development.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals, where its chiral properties are particularly valuable.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (4S,5S)-4-hydroxy-5-methylpyrrolidin-2-one include other chiral pyrrolidinone derivatives such as (4R,5R)-4-hydroxy-5-methylpyrrolidin-2-one and (4S,5S)-4,5-dihydroxy-2,6-dioxohexanoic acid .
Uniqueness
What sets this compound apart is its specific stereochemistry, which imparts unique reactivity and biological activity. This makes it particularly valuable in applications requiring high selectivity and specificity, such as in the synthesis of chiral drugs and in enzymatic studies.
Propriétés
IUPAC Name |
(4S,5S)-4-hydroxy-5-methylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-3-4(7)2-5(8)6-3/h3-4,7H,2H2,1H3,(H,6,8)/t3-,4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCVDJNHLQMBTG-IMJSIDKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(=O)N1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](CC(=O)N1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-chloroanilino)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B3104893.png)



![trans-[Pt(PBu3)2Cl2]](/img/structure/B3104930.png)

![tert-Butyl (R)-3-(7-chloro-2-(2-methylisonicotinamido)-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B3104943.png)





![1-[4-(Trifluoromethoxy)phenyl]cyclobutanecarbonitrile](/img/structure/B3104980.png)

